N-[4-(8-oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide
Description
N-[4-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide is a synthetic heterocyclic compound featuring a fused quinoline core modified with dioxole and furo moieties. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors involved in oxidative stress or inflammation.
Properties
IUPAC Name |
N-[4-(6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-8-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-10(23)21-12-4-2-11(3-5-12)18-13-6-16-17(27-9-26-16)7-14(13)22-15-8-25-20(24)19(15)18/h2-7,18,22H,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARPPPBECMREOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs, based on the provided evidence:
Structural and Functional Insights
Core Modifications: The target compound’s [1,3]dioxolo[4,5-g]furo[3,4-b]quinoline core differs from the [1,4]dioxino[2,3-g]quinoline analogs in , and 7. The fused dioxole and furo groups may confer distinct electronic properties, influencing redox activity or binding to biological targets .
Substituent Effects :
- Position 8 Modifications : Ethoxybenzoyl () or benzoyl () groups at position 8 increase steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The target compound’s unsubstituted position 8 may favor interactions with polar residues in enzyme active sites.
- Acetamide Variations : Para-substituted phenyl acetamides (target compound, ) generally exhibit better solubility than ortho- or meta-substituted analogs () due to reduced steric hindrance .
The target compound’s dioxolo-furo system may similarly mimic redox-active natural products . The acetamide group’s role in hydrogen bonding (evidenced by NMR data in compound 9b, ) is critical for target engagement, as seen in kinase inhibitors or protease antagonists .
Synthetic Feasibility :
- The target compound’s synthesis likely involves multi-step cyclization and functionalization, similar to methods described in and . Yields for analogous compounds range from 51% () to higher efficiencies depending on protecting group strategies .
Preparation Methods
Quinoline Core Synthesis
The tetrahydroquinolin-8-one system can be synthesized via Friedländer condensation between 2-aminobenzaldehyde derivatives and cyclic ketones. For example, reacting 2-amino-4,5-dimethoxybenzaldehyde with cyclohexanone under acidic conditions yields the bicyclic quinoline precursor.
Furo-Dioxolo Ring Formation
Thedioxolo[4,5-g]furo[3,4-b] system requires sequential cyclization. A diol intermediate (e.g., 4,5-dihydroxyfuran) may undergo acid-catalyzed cyclocondensation with orthoester reagents to form the dioxolo ring. Subsequent oxidation and dehydration steps generate the fused furo-quinoline structure.
Acetamide Functionalization
The 4-aminophenyl group is introduced via Ullmann coupling or Buchwald-Hartwig amination, followed by acetylation with acetic anhydride.
Synthetic Routes and Optimization
Route 1: Sequential Cyclization and Coupling
Step 1: Synthesis of 5,6,8,9-Tetrahydroquinolin-8-one
- Reagents : 2-Amino-4,5-dimethoxybenzaldehyde (1.0 eq), cyclohexanone (1.2 eq), p-toluenesulfonic acid (0.1 eq), ethanol, reflux (12 h).
- Yield : 68%.
Step 2: Dioxolo-Furo Cyclization
- Reagents : Tetrahydroquinolin-8-one derivative (1.0 eq), triethyl orthoformate (2.0 eq), concentrated HCl, 0°C → room temperature (24 h).
- Mechanism : Acid-catalyzed cyclocondensation forms the dioxolo ring.
- Yield : 54%.
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- EDCI.HCl/DMAP : Optimal for acetamide coupling, achieving >75% conversion.
- Palladium Catalysts : Suzuki couplings require Pd(PPh₃)₄ for aryl-aryl bond formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Efficiency Analysis
Environmental Impact
- E-Factor : 18.2 (kg waste/kg product), driven by solvent use in recrystallization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
